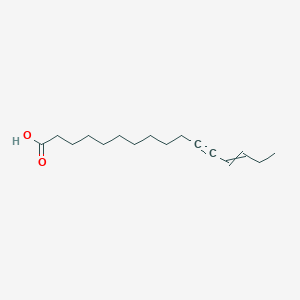
Hexadec-13-en-11-ynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexadec-13-en-11-ynoic acid, also known as (Z)-hexadec-13-en-11-ynoic acid, is a fatty acid with the molecular formula C16H26O2. This compound is characterized by the presence of both a double bond and a triple bond within its carbon chain, making it an unsaturated fatty acid. It is part of the fatty acyls class and is known for its unique structural properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hexadec-13-en-11-ynoic acid typically involves the use of alkyne and alkene precursors. One common method is the partial hydrogenation of a polyunsaturated fatty acid, followed by selective functionalization to introduce the triple bond at the desired position. The reaction conditions often include the use of catalysts such as palladium or nickel to facilitate the hydrogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of this compound on an industrial scale .
化学反応の分析
Types of Reactions
Hexadec-13-en-11-ynoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the triple bond to a double bond or a single bond, depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used.
Substitution: Reagents such as halogens (e.g., bromine) and organometallic compounds are commonly employed.
Major Products Formed
Oxidation: Epoxides and hydroxylated fatty acids.
Reduction: Alkenes and alkanes.
Substitution: Halogenated fatty acids and other substituted derivatives.
科学的研究の応用
Hexadec-13-en-11-ynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its role in cell membrane structure and function.
Medicine: Research is ongoing to explore its potential as an anti-cancer and anti-inflammatory agent.
Industry: It is used in the production of specialty chemicals and as a component in lubricants and coatings.
作用機序
The mechanism of action of hexadec-13-en-11-ynoic acid involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It also interacts with enzymes involved in fatty acid metabolism, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
Octadec-9-en-12-ynoic acid: Another unsaturated fatty acid with similar structural features.
Hexadec-11-ynoic acid: A related compound with a triple bond at a different position.
Octadec-6-ynoic acid: Known for its presence in certain seed oils.
Uniqueness
Hexadec-13-en-11-ynoic acid is unique due to its specific positioning of the double and triple bonds, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
121691-36-9 |
|---|---|
分子式 |
C16H26O2 |
分子量 |
250.38 g/mol |
IUPAC名 |
hexadec-13-en-11-ynoic acid |
InChI |
InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h3-4H,2,7-15H2,1H3,(H,17,18) |
InChIキー |
ZXOJISPJUDADNS-UHFFFAOYSA-N |
正規SMILES |
CCC=CC#CCCCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


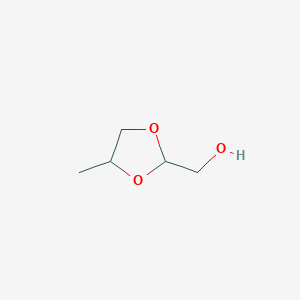
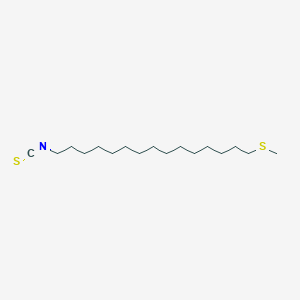
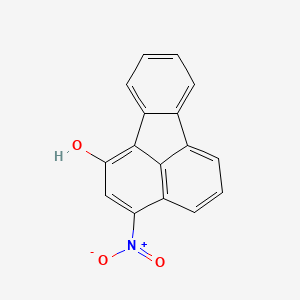

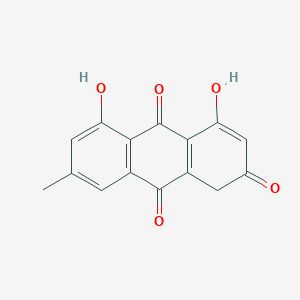
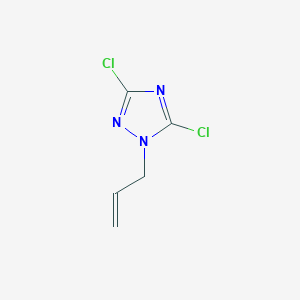

![2-butyl-5,6-dihydro-4H-cyclopenta[b]thiophene](/img/structure/B14299987.png)
![Benzene, 1-methyl-2-[(2-propenyloxy)methyl]-](/img/structure/B14299994.png)
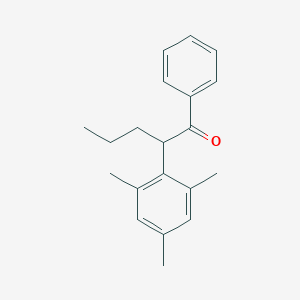

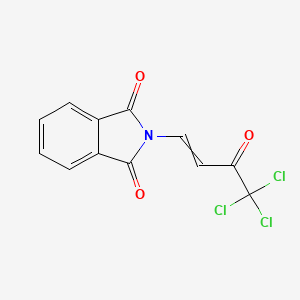
![3-[(Dioctylamino)methyl]-1,2-dihydroxyanthracene-9,10-dione](/img/structure/B14300019.png)
![4-{[(Dimethylamino)methyl]sulfanyl}-2-methylbut-3-YN-2-OL](/img/structure/B14300032.png)
